[4-(4-Methoxyphenyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Methoxyphenyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methoxyphenyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 4-methoxyphenylpiperazine with a suitable sulfonyl chloride derivative under basic conditions to form the sulfonylated intermediate. This intermediate is then reacted with a ketone or aldehyde derivative to form the final methanone compound. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Methoxyphenyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the methanone can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted piperazine derivatives. These products can further undergo additional reactions to form more complex molecules.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-Methoxyphenyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Piperazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate the compound’s interactions with biological targets to understand its mechanism of action and therapeutic potential .
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including neurological disorders and cancer .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in catalysis, material science, and chemical engineering .
Mechanism of Action
The mechanism of action of [4-(4-Methoxyphenyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s piperazine ring can bind to receptor sites, modulating their activity and leading to various biological effects. Additionally, the methoxyphenyl and pyrrolidinylsulfonyl groups contribute to the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Para-Methoxyphenylpiperazine: A piperazine derivative with stimulant effects.
Phenyl (4-(phenylsulfonyl)piperazin-1-yl)methanone: A similar compound with a phenylsulfonyl group instead of a pyrrolidinylsulfonyl group.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Compounds with similar piperazine structures used as ligands for alpha1-adrenergic receptors.
Uniqueness
The uniqueness of [4-(4-Methoxyphenyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the methoxyphenyl and pyrrolidinylsulfonyl groups enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C23H29N3O4S |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)methanone |
InChI |
InChI=1S/C23H29N3O4S/c1-18-5-6-19(17-22(18)31(28,29)26-11-3-4-12-26)23(27)25-15-13-24(14-16-25)20-7-9-21(30-2)10-8-20/h5-10,17H,3-4,11-16H2,1-2H3 |
InChI Key |
BEMZGQOPCTXMTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)S(=O)(=O)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.